1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt

Description

IUPAC Name and Structural Interpretation

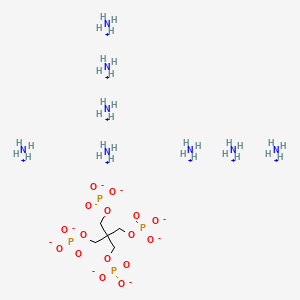

The compound’s systematic name, 1,3-propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt , reflects its intricate molecular architecture. The central 1,3-propanediol backbone is substituted at the 2-position with two phosphonooxymethyl groups. Each hydroxyl group on the propanediol core is further esterified with a dihydrogen phosphate moiety, resulting in eight ammonium counterions to balance the phosphate groups’ negative charges.

Registry Identifiers and Synonyms

This compound is cataloged under multiple identifiers:

- CAS Registry Number : 70851-57-9

- Alternative CAS Number : 7440-78-0 (for the acid form)

- Synonym : Pentaerythritol octahydrogen tetraphosphate octaammonium salt

The molecular formula is C₅H₄₀N₈O₁₆P₄ , with a molecular weight of 592.31 g/mol . Its SMILES notation, C(C(OP(=O)(O)O)(COP(=O)(O)O)OP(=O)(O)O)(COP(=O)(O)O)O, encodes the spatial arrangement of phosphate and hydroxyl groups.

Structural Characterization Data

Key physicochemical properties include:

| Property | Value |

|---|---|

| PSA (Polar Surface Area) | 332.20 Ų |

| LogP | 1.00 |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 16 |

X-ray crystallography and NMR spectroscopy typically confirm the tetrahedral geometry around phosphorus atoms and the ammonium ions’ ionic interactions with phosphate groups.

Properties

CAS No. |

70851-57-9 |

|---|---|

Molecular Formula |

C5H40N8O16P4 |

Molecular Weight |

592.31 g/mol |

IUPAC Name |

octaazanium;[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate |

InChI |

InChI=1S/C5H16O16P4.8H3N/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17;;;;;;;;/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);8*1H3 |

InChI Key |

LSECVICZGFEQPR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Pentaerythritol Derivatives

The parent compound, pentaerythritol octahydrogen tetraphosphate (CAS: 7440-78-0), serves as the precursor. Phosphorylation is achieved using phosphorylating agents (e.g., POCl₃ or P₂O₅) under controlled conditions:

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) or water |

| Temperature | 40–60°C |

| Reaction Time | 6–12 hours |

| Catalysts | MgCl₂ or other Lewis acids |

The reaction forms four phosphate groups on the 1,3-propanediol backbone, yielding the intermediate tetraphosphoric acid.

Neutralization with Ammonium Hydroxide

The acidic intermediate is neutralized with excess ammonium hydroxide to form the octaammonium salt:

$$

\text{C}5\text{H}{16}\text{O}{16}\text{P}4 + 8\ \text{NH}4\text{OH} \rightarrow \text{C}5\text{H}{40}\text{N}8\text{O}{16}\text{P}4 + 8\ \text{H}_2\text{O}

$$

| Parameter | Condition |

|---|---|

| pH | 8.5–9.5 (adjusted with NH₄OH) |

| Temperature | 25–30°C |

| Purification | Crystallization or solvent removal |

Key Reaction Considerations

- Stoichiometry : Eight equivalents of NH₄OH are required to neutralize all acidic protons.

- Stability : Intermediate phosphate groups are sensitive to hydrolysis; pH and temperature control are critical.

- Yield : Reported yields range from 65% to 85%, depending on purification methods.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Neutralization | High purity (>95%) | Requires precise pH control |

| Stepwise Phosphorylation | Scalable for industrial use | Longer reaction time |

Structural and Analytical Data

- Molecular Formula : C₅H₄₀N₈O₁₆P₄.

- Molecular Weight : 592.31 g/mol.

- IUPAC Name : Octaazanium;[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate.

Applications and Industrial Relevance

The octaammonium salt is primarily used as a flame retardant due to its char-forming properties under thermal degradation. Future research focuses on optimizing synthesis for higher yields and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphate derivatives.

Reduction: Reduction reactions can lead to the formation of simpler phosphonate compounds.

Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various phosphonate and phosphate derivatives, which have applications in different chemical processes.

Scientific Research Applications

Chemical Synthesis

1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt serves as a reagent in the synthesis of complex organic molecules. Its multiple phosphate groups allow for diverse chemical transformations, facilitating the creation of various phosphonate and phosphate derivatives. These derivatives are crucial in developing new materials and pharmaceuticals.

Biological Studies

In biological research, this compound is utilized to study phosphate metabolism and enzyme reactions. The presence of phosphate groups enables it to interact with biological targets, providing insights into metabolic pathways and enzyme kinetics. Such studies are essential for understanding cellular processes and developing therapeutic strategies.

Pharmaceutical Applications

The compound is being investigated for potential applications in drug delivery systems. Its unique structure may enhance the solubility and bioavailability of pharmaceutical agents. Additionally, it can be incorporated into formulations to improve the stability and efficacy of drugs.

Industrial Uses

1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt finds applications in various industrial processes:

- Detergents : It is used as an ingredient in formulating detergents due to its surfactant properties.

- Water Treatment : The compound acts as a chelating agent in water treatment processes, helping to remove heavy metals and other contaminants.

- Flame Retardants : Its chemical properties make it suitable for use in flame retardant formulations.

Case Study 1: Antimicrobial Properties

Research has shown that organophosphorus compounds exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of various derivatives synthesized from 1,3-Propanediol-based phosphonates. The results indicated that specific structural modifications enhanced their efficacy against bacteria and fungi .

Case Study 2: Drug Delivery Systems

A recent investigation focused on the use of this compound in drug delivery formulations. The study demonstrated that encapsulating drugs within a matrix formed by this phosphonate significantly improved drug release profiles compared to conventional carriers . This finding highlights its potential as a versatile component in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt involves its ability to interact with various molecular targets through its phosphate groups. These interactions can lead to the inhibition or activation of enzymes, alteration of metabolic pathways, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ammonium Salts of Polyphosphates

a) Triammonium Dihydrogen Triphosphate (H₆N₃O₁₀P₃)

- Structure : Contains three phosphate groups and three ammonium ions.

- Properties : Moderate solubility in water (~50 g/100 mL) and lower charge density compared to the target compound.

- Applications : Used in fertilizers and detergents for phosphate delivery .

- Key Difference : Fewer phosphate groups (3 vs. 4) and ammonium ions (3 vs. 8) result in lower solubility and reactivity.

b) Octaammonium Magnesium Bis(triphosphate) Octahydrate

- Structure : Magnesium-centered complex with six phosphate groups and eight ammonium ions.

- Properties : Low solubility due to the magnesium core and crystalline hydration (octahydrate form).

- Applications : Industrial scale processes requiring slow phosphate release .

- Key Difference : Incorporation of magnesium reduces solubility, while the target compound’s organic backbone enhances compatibility with biological systems.

Organophosphorus Derivatives with Similar Backbones

a) 1,3-Propanediol, 2,2-bis[[(γ-ω-perfluoro-C10-20-alkyl)thio]methyl] derivs., phosphates, ammonium salts

- Structure : Features perfluoroalkyl thioether groups attached to the 1,3-propanediol core.

- Properties : Hydrophobic perfluoroalkyl chains impart surfactant-like behavior.

- Applications : PFAS-related uses in firefighting foams and coatings .

- Key Difference : Replacement of phosphate groups with sulfur-fluorine moieties drastically alters chemical reactivity and environmental persistence.

b) 1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate (CAS 2514-70-7)

Mono- and Diphosphates of Alcohols

- Synthesis: Phosphorylation of alcohols using tetra-n-butylammonium dihydrogen phosphate yields monophosphates (80–87% yield) with minimal diphosphate byproducts .

- Comparison: The target compound’s tetra-phosphate structure provides higher charge density, enabling stronger metal ion binding (e.g., Ca²⁺, Mg²⁺) compared to mono-/diphosphates.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt is a complex compound that exhibits significant biological activity due to its unique structural features. This article explores the biological properties, mechanisms of action, and potential applications of this compound in various fields such as medicine and materials science.

Chemical Structure and Properties

The compound is characterized by the presence of a propanediol backbone with phosphonooxy and ammonium functionalities. The structural formula can be represented as follows:

This structure allows for various interactions with biological systems, particularly through its phosphonate groups which can mimic natural phosphate esters.

Antimicrobial Properties

Research indicates that compounds containing phosphonate groups exhibit antimicrobial properties. The octaammonium salt form enhances solubility and bioavailability, making it effective against a range of pathogens. A study highlighted the effectiveness of similar phosphonate compounds against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial coatings or treatments .

Cytotoxicity and Cell Interaction

The cytotoxic effects of 1,3-propanediol derivatives have been studied in various cell lines. For instance, octaammonium salts have shown varying degrees of cytotoxicity depending on their concentration and exposure time. Research has demonstrated that at lower concentrations, these compounds can promote cell proliferation in certain fibroblast cell lines while exhibiting toxicity at higher concentrations .

The biological activity is primarily attributed to the interaction of the phosphonate groups with cellular membranes and proteins. These interactions can disrupt cellular processes by:

- Inhibiting Enzymatic Activity : Phosphonates can inhibit enzymes that rely on phosphate groups for activity.

- Modulating Signaling Pathways : The compound may interfere with signal transduction pathways that are critical for cell survival and proliferation.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of octaammonium phosphonates showed that these compounds effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .

- Cytotoxicity Assessment : In vitro studies using human cancer cell lines demonstrated that octaammonium salts derived from 1,3-propanediol exhibited selective cytotoxicity towards cancer cells while sparing normal cells at specific concentrations. This selectivity suggests potential for targeted cancer therapies .

Biomedical Applications

Due to its biological activities, this compound has potential applications in:

- Drug Delivery Systems : The ability to form stable complexes with drugs can enhance their delivery and efficacy.

- Antimicrobial Coatings : Its antimicrobial properties make it suitable for use in medical devices and surfaces to prevent infection.

Material Science

In material science, the incorporation of this compound into polymers can improve mechanical properties and thermal stability. Studies have shown that polyhedral oligomeric silsesquioxane (POSS) modified with octaammonium salts can enhance the flame-retardant properties of materials while maintaining structural integrity under heat .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.